N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide

Description

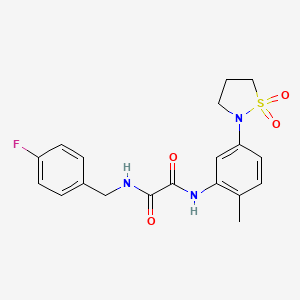

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The oxalamide core (N1,N2-linked oxalyl group) is flanked by two distinct moieties:

- N1-substituent: A 2-methylphenyl group substituted at position 5 with a 1,1-dioxidoisothiazolidin-2-yl ring.

- N2-substituent: A 4-fluorobenzyl group, introducing an electron-withdrawing fluorine atom at the para position of the benzyl ring.

Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-13-3-8-16(23-9-2-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRJIFKUNSPDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant research findings.

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 381.4 g/mol

- CAS Number : 1105215-44-8

Target Enzyme : The primary target of this compound is cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action : The compound likely binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts normal cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can be particularly beneficial in cancer therapy where uncontrolled cell proliferation is a concern.

- Apoptosis Induction : The disruption of the cell cycle can lead to programmed cell death (apoptosis), which is a desirable outcome in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CDK2 activity. For example:

- IC50 Values : The compound has shown an IC50 value in the micromolar range against CDK2, indicating its potency as an inhibitor.

- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, confirming its potential as an anticancer agent.

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with this compound exhibited:

- Tumor Growth Inhibition : A marked decrease in tumor size compared to control groups.

- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers.

Summary Table of Biological Activity

| Activity | Outcome |

|---|---|

| CDK2 Inhibition | Effective at micromolar concentrations |

| Cell Cycle Arrest | Induces G1/S phase arrest |

| Apoptosis Induction | Increased apoptotic markers in treated cells |

| Tumor Growth Inhibition | Significant reduction in xenograft tumors |

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent Type | Example Compounds | Impact on Properties |

|---|---|---|

| Sulfone-containing | Target Compound | Increased polarity, metabolic stability |

| Halogenated Aryl | Compound 13, 28 | Enhanced lipophilicity, target binding |

| Hydroxyethyl/Thiazole | Compound 13 | Improved solubility, antiviral activity |

| Pyridine/Methoxy | S336, Compound 28 | Hydrogen bonding (pyridine), solubility (methoxy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.